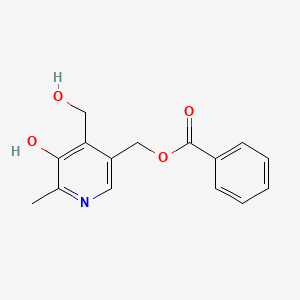

Pyridoxol-3-benzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C15H15NO4 |

|---|---|

分子量 |

273.28 g/mol |

IUPAC 名称 |

[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl benzoate |

InChI |

InChI=1S/C15H15NO4/c1-10-14(18)13(8-17)12(7-16-10)9-20-15(19)11-5-3-2-4-6-11/h2-7,17-18H,8-9H2,1H3 |

InChI 键 |

LHRGZMQETCMDKO-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=C(C(=C1O)CO)COC(=O)C2=CC=CC=C2 |

产品来源 |

United States |

Contextualization Within Pyridoxine Vitamin B6 Analog Research

Vitamin B6 is a crucial water-soluble vitamin that, in its coenzymatic form, pyridoxal (B1214274) 5'-phosphate (PLP), plays a vital role in over 140 biochemical reactions, primarily related to amino acid metabolism. nih.govfao.org The inherent biological importance of the pyridoxine (B80251) structure has spurred significant interest in synthesizing and studying its analogs. Researchers chemically modify the pyridoxine molecule to explore and enhance its biological properties, leading to the investigation of derivatives with potential applications in various fields of medicine and biochemistry. nih.govnih.gov

The rationale for creating pyridoxine derivatives is multifaceted. Modifications to the core pyridine (B92270) ring can alter the molecule's bioavailability, target specificity, and therapeutic or diagnostic properties. nih.gov This has led to the development of a wide array of pyridoxine analogs, which are being investigated for their potential as anticancer agents, neuroprotective compounds, and for their role in mitigating conditions like diabetes, hypertension, and epilepsy. nih.govnih.gov The study of these derivatives provides a deeper understanding of the structure-activity relationships of the vitamin B6 family and opens avenues for novel therapeutic and diagnostic strategies. nih.gov

Biochemical and Molecular Interaction Studies of Pyridoxol 3 Benzoate and Its Vitamers

Enzymatic Interaction Mechanisms

The biological activity of vitamin B6 compounds is intrinsically linked to their enzymatic transformations and their roles as coenzymes. Pyridoxol-3-benzoate, as a derivative of pyridoxine (B80251), is presumed to follow similar metabolic pathways to become biologically active.

Role as a Pyridoxine Derivative in Enzyme Systems

Pyridoxine and its derivatives, including pyridoxol, pyridoxal (B1214274), and pyridoxamine (B1203002), are precursors to the active coenzyme Pyridoxal 5′-phosphate (PLP). fao.org These vitamers are converted to PLP through the action of two key enzymes: pyridoxal kinase and pyridoxine 5'-phosphate oxidase. nih.gov Pyridoxal kinase phosphorylates the 5' hydroxyl group of pyridoxine, pyridoxal, and pyridoxamine. nih.govasm.org Subsequently, pyridoxine 5'-phosphate oxidase catalyzes the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to yield PLP. nih.govresearchgate.net This enzymatic cascade ensures the availability of PLP, which is essential for a vast array of metabolic reactions. wikipedia.orgnih.govebi.ac.uk

Pyridoxal 5′-Phosphate (PLP) in PLP-Dependent Enzyme Reactions

PLP is a remarkably versatile coenzyme, participating in over 140 distinct enzymatic reactions, which accounts for approximately 4% of all classified enzyme activities. nih.govwikipedia.org Its primary role is in amino acid metabolism, where it facilitates reactions such as transamination, decarboxylation, and racemization. nih.govebi.ac.uk The chemical reactivity of PLP stems from its ability to form a Schiff base with the amino group of a substrate, acting as an electron sink to stabilize reaction intermediates. wikipedia.orglibretexts.org

The catalytic cycle of most PLP-dependent enzymes begins with the formation of an internal aldimine, where the aldehyde group of PLP forms a Schiff base with the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site. wikipedia.orgfrontiersin.orgfrontiersin.org When an amino acid substrate enters the active site, a transaldimination reaction occurs. wikipedia.orgfrontiersin.org This process involves the amino group of the substrate displacing the lysine's amino group, forming a new Schiff base known as an external aldimine. libretexts.orgfrontiersin.org This external aldimine is a key intermediate that directs the subsequent specific reaction pathway. wikipedia.org The formation of the external aldimine is a common feature, but the reactions that follow are diverse. frontiersin.org

PLP-dependent enzymes are central to amino acid metabolism. nih.govnih.gov

Transaminases (Aminotransferases): In transamination, the external aldimine undergoes tautomerization to a ketimine, followed by hydrolysis to release a keto acid and pyridoxamine 5'-phosphate (PMP). wikipedia.org The PMP then donates its amino group to another keto acid in a reversal of the process, regenerating PLP and forming a new amino acid. Aspartate aminotransferase is a classic example, where the pKa of the aldimine shifts during the catalytic cycle, a change driven by conformational adjustments. nih.gov

Decarboxylases: These enzymes catalyze the removal of a carboxyl group from amino acids. PLP stabilizes the resulting carbanion intermediate after decarboxylation. libretexts.org A well-studied example is ornithine decarboxylase. frontiersin.org The formation of a quinonoid intermediate is a key step in this process. frontiersin.org

Other Reactions: PLP is also a cofactor for enzymes involved in β-elimination and γ-elimination reactions, such as those catalyzed by serine dehydratase and cystathionine (B15957) γ-lyase, respectively. wikipedia.orglibretexts.org These reactions also proceed through the formation of an external aldimine and subsequent stabilization of carbanionic intermediates by the PLP cofactor. nih.gov

The synthesis of PLP from its precursors is tightly regulated by the enzymes pyridoxal kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPO).

Pyridoxal Kinase (PDXK): This enzyme phosphorylates pyridoxal, pyridoxine, and pyridoxamine. nih.gov Structural and kinetic studies have revealed that the binding of ligands, such as ATP and the vitamin B6 vitamers, induces conformational changes in the enzyme. asm.orgrcsb.org The enzyme's activity is dependent on monovalent cations like K+ and is also influenced by the presence of MgATP. nih.govrcsb.org Studies have identified specific inhibitors that target the substrate-binding pocket of PDXK. tandfonline.com For instance, the anti-cancer drug roscovitine (B1683857) has been shown to bind to the pyridoxal-binding site of PDXK. nih.gov

Pyridoxine 5'-Phosphate Oxidase (PNPO): PNPO catalyzes the FMN-dependent oxidation of PMP and PNP to PLP. researchgate.netfrontiersin.org The enzyme is subject to feedback inhibition by its product, PLP, which binds to an allosteric site. nih.govrcsb.org Ligand binding studies using PLP analogs with different substituents at the 4' position have shown that the size of the substituent influences the interaction with the active site and the flavin cofactor. nih.gov The interaction between PNPO and riboflavin (B1680620) kinase has also been studied, suggesting a potential channeling mechanism for the FMN cofactor. frontiersin.org

Table 1: Kinetic Parameters of Human Pyridoxal Kinase

| Cation | Substrate | K_m (µM) | V_max (nmol/min/mg) |

|---|---|---|---|

| K+ | Pyridoxal | 10 | 150 |

| K+ | ATP | 25 | 150 |

| Na+ | Pyridoxal | 100 | 350 |

| Na+ | ATP | 200 | 350 |

This table is a representation of data found in the literature and may not be exhaustive. rcsb.org

The activity of PLP-dependent enzymes can be modulated by various factors, including the availability of the PLP coenzyme and the presence of inhibitors.

Inhibition: Pyridoxine deficiency can lead to a reduction in the activities of numerous PLP-dependent enzymes. tandfonline.com Conversely, certain compounds can act as inhibitors. For example, 4-deoxypyridoxine (B1198617) (4DP) is a competitive inhibitor of pyridoxal kinase, leading to reduced PLP synthesis. nih.gov Other inhibitors, like L-canaline, can directly inhibit PLP-dependent enzymes. nih.gov The inhibition of these enzymes can have significant metabolic consequences. nih.gov For instance, inhibition of pyridoxal kinase in uremic patients is thought to contribute to the depletion of the vitamin B6 coenzyme. researchgate.net

Allosteric Regulation: As mentioned, PNPO is allosterically inhibited by PLP, providing a feedback mechanism to control PLP levels. rcsb.org This type of regulation, where a molecule binds to a site other than the active site to modulate activity, is a common theme in enzyme regulation. frontiersin.orgslideshare.net

Table 2: Allosteric Inhibition of Pyridoxine 5'-Phosphate Oxidase by PLP

| Enzyme Source | Allosteric Inhibitor | Inhibition Mechanism | Key Residues in Allosteric Site |

|---|---|---|---|

| E. coli | PLP | Prevents correct substrate orientation | Arg23, Arg24, Arg215 |

| Human | PLP | Feedback inhibition | Different from E. coli, resembles active sites of other PLP-dependent enzymes |

This table summarizes findings from structural and mutagenesis studies. rcsb.orgmdpi.com

Ligand Binding Studies with Pyridoxal Kinase and Pyridoxine (Amine) Phosphate (B84403) Oxidase

Protein-Ligand Binding Dynamics and Structural Biology

Covalent Attachment of Pyridoxal-Phosphate Derivatives to Proteins

The primary mechanism by which pyridoxal-phosphate (PLP) interacts with its target enzymes is through the formation of a covalent bond. ontosight.ai The aldehyde group of PLP reacts with the ε-amino group of a specific lysine residue in the enzyme's active site to form an internal aldimine, also known as a Schiff base. wikipedia.orgdrugbank.com This linkage is crucial for the catalytic activity of the vast majority of PLP-dependent enzymes, which constitute about 4% of all classified enzymatic activities. wikipedia.org The formation of this bond anchors the coenzyme in the active site, positioning it to participate in the catalysis of various reactions such as transamination, decarboxylation, and racemization. ontosight.aiwikipedia.org

This covalent bonding is not exclusive to canonical PLP-dependent enzymes. Studies have demonstrated that PLP and its derivatives can also form covalent adducts with other proteins. In plasma, over 95% of circulating PLP is reversibly linked to a lysine residue in human serum albumin, which serves as a transport reservoir and protects the reactive aldehyde group. pnas.org

More targeted examples include the interaction with 14-3-3 proteins. A PLP derivative was observed to form a covalent bond with Lysine 122 (K122) of the 14-3-3σ protein. pnas.org Similarly, the inhibitor FOBISIN101, which features a PLP moiety, was found to covalently link to Lysine 120 (K120) in 14-3-3ζ. nih.gov This covalent modification leads to the inactivation of the protein. nih.gov The formation of this N6-PLP-L-lysine adduct is a well-documented modification, present in hundreds of structures in the Protein Data Bank (PDB). pnas.org The reaction involves the formation of an imine bond, which can be stabilized through further rearrangement. ontosight.ai

| Protein | Ligand/Derivative | Covalent Linkage Site | Interaction Type | Reference |

| Aminotransferase | Pyridoxal-Phosphate (PLP) | Active Site Lysine | Internal Aldimine (Schiff Base) | wikipedia.orgdrugbank.com |

| 14-3-3σ | PLP derivative | Lysine 122 (K122) | Imine bond | pnas.org |

| 14-3-3ζ | FOBISIN101 | Lysine 120 (K120) | Diazene adduct | nih.gov |

| Human Serum Albumin | Pyridoxal-Phosphate (PLP) | Lysine residue | Reversible Schiff Base | pnas.org |

In Silico Modeling and Molecular Docking Studies of this compound Analogs

While direct molecular docking studies on this compound are not extensively documented, research on analogous compounds provides significant insight into the potential binding dynamics. In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the interaction of ligands with protein targets. pcbiochemres.comresearchgate.net

Studies on brassinosteroid analogs featuring a benzoate (B1203000) group in the alkyl side chain have used molecular docking to explore interactions with their receptor complex. mdpi.com These studies revealed that the analogs adopted a stable orientation within the binding groove, with binding energies ranging from -10.17 to -13.17 kcal/mol. mdpi.com The stabilizing effect of the benzoate group on these interactions was noted as a significant factor. mdpi.com

Similarly, docking studies of 2,6-diarylidene cyclohexanone (B45756) analogs, designed as potential anti-leishmanial agents, were performed against the pyridoxal kinase receptor (PDB: 6K91). pcbiochemres.comresearchgate.net The designed analogs showed strong binding affinities, with docking scores ranging from -8.5 to -10.2 kcal/mol, which were superior to the reference drug Pentamidine (-6.9 kcal/mol). pcbiochemres.comresearchgate.net These results highlight the ability of computational models to predict and refine the binding potential of complex molecules. pcbiochemres.com In another study, benzyl-benzoate analogs were analyzed for their interaction with EGFR protein targets, using docking to understand hydrophobic and hydrogen bond interactions at the active site. researchgate.net

| Ligand Class | Target Protein | Docking Score (kcal/mol) | Key Finding | Reference |

| Brassinosteroid Analogs (with benzoate) | Receptor Complex | -10.17 to -13.17 | Benzoate group contributes to stabilizing interactions. | mdpi.com |

| 2,6-diarylidene cyclohexanone Analogs | Pyridoxal kinase (6K91) | -8.5 to -10.2 | Analogs showed higher binding scores than the reference drug. | pcbiochemres.comresearchgate.net |

| Arylimidamide-azole Hybrids | Pyridoxal kinase (6K91) | Not specified | Designed analogs showed strong interactions with the target. | researchgate.net |

| Benzyl-benzoate Analogs | EGFR | Not specified | Identified key hydrophobic and hydrogen bond interactions. | researchgate.net |

Spectroscopic Investigations of Molecular Interactions

Spectroscopic techniques are fundamental in elucidating the binding of vitamin B6 vitamers to proteins. Methods such as fluorescence spectroscopy, UV-visible absorption, and infrared (IR) spectroscopy provide detailed information on the formation of the Schiff base, conformational changes in the protein, and the microenvironment of the binding site. nih.gov

The interaction between pyridoxine hydrochloride (a vitamer of B6) and bovine serum albumin (BSA) has been studied using fluorescence and UV-Vis spectroscopy. nih.gov These studies revealed that pyridoxine quenches the intrinsic fluorescence of BSA, indicating binding. The primary forces driving this interaction were found to be hydrophobic. nih.gov Analysis using Förster resonance energy transfer (FRET) theory can determine the distance between the protein donor (tryptophan residues) and the ligand acceptor. nih.gov

When PLP binds covalently to an enzyme, it produces a characteristic absorption spectrum. The internal aldimine (Schiff base) typically shows an absorption peak around 418-420 nm. oup.comresearchgate.net Another peak is often observed near 320-330 nm. oup.comresearchgate.net The ratio of these peaks can be sensitive to pH, reflecting different protonation states of the coenzyme-protein complex. researchgate.net For example, in cystalysin, the 418 nm band (attributed to the ketoenamine form) decreases at high pH, while the 320 nm band (substituted aldamine) increases, with a spectral transition pKa of about 8.4. researchgate.net Reduction of the Schiff base with sodium borohydride (B1222165) causes a characteristic shift of the absorption peak to around 320-325 nm, confirming the covalent linkage. oup.com

Infrared spectroscopy has also been used to study the adsorption of related molecules, such as pyridine (B92270) carboxylic acids and sodium benzoate, onto surfaces. researchgate.net These studies show that both the pyridyl ring nitrogen and the carboxylate groups are involved in the interaction, providing a model for how the different moieties of a compound like this compound might interact with a protein surface. researchgate.net

| Spectroscopic Method | System Studied | Key Observation | Implication | Reference |

| Fluorescence Spectroscopy | Pyridoxine + Bovine Serum Albumin | Quenching of BSA fluorescence. | Binding occurs, driven by hydrophobic interactions. | nih.gov |

| UV-Visible Absorption | PLP-dependent enzymes | Peaks at ~420 nm and ~320 nm. | Corresponds to different forms of the PLP-lysine Schiff base. | oup.comresearchgate.net |

| UV-Visible Absorption | AtPLPHP1 + Sodium Borohydride | Hypsochromic shift from 420 nm to 320 nm. | Confirms reduction and presence of a Schiff base. | oup.com |

| Infrared (IR) Spectroscopy | Pyridine Carboxylic Acids + Ceria | Changes in vibrational bands. | Shows interaction via pyridyl nitrogen and carboxylate groups. | researchgate.net |

Intracellular Biochemical Effects in Model Systems (excluding human clinical)

Impact on Metabolic Pathways in Cellular Models

Pyridoxal-5'-phosphate (PLP) is a vital coenzyme for over 140 different biochemical reactions, placing it at the heart of cellular metabolism. nih.gov Its influence is particularly profound in amino acid metabolism, but also extends to glucose metabolism, fatty acid biosynthesis, and the synthesis of neurotransmitters. nih.gov Consequently, alterations in PLP availability can have widespread effects on metabolic pathways, as demonstrated in various cellular and mathematical models.

A key metabolic pathway significantly impacted by PLP levels is the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov PLP is a required coenzyme for two enzymes in this pathway: kynureninase (KYN) and kynurenine aminotransferase (KAT). nih.gov Mathematical modeling has been used to simulate the effects of graded vitamin B6 deficiency on this pathway. nih.govresearchgate.net These models predict that a moderate deficiency in PLP leads to an increase in 3-hydroxykynurenine and a decrease in kynurenic acid and anthranilic acid. nih.govresearchgate.net A more severe deficiency results in the accumulation of kynurenine and xanthurenic acid, alongside more pronounced changes in the other metabolites. nih.govresearchgate.net

Furthermore, studies in E. coli have shown the robustness and adaptability of metabolic networks in response to blocks in PLP synthesis. embopress.org When the canonical PLP synthesis pathway is blocked, overexpression of certain enzymes can facilitate at least three alternative "serendipitous" pathways that feed into the main pathway downstream of the block, thereby restoring PLP synthesis. embopress.org One such pathway diverts material from serine biosynthesis to produce an intermediate for the PLP pathway. embopress.org This demonstrates the intricate links between PLP homeostasis and central carbon metabolism.

The regulation of metabolic flux is complex, involving interactions between signaling and metabolic pathways. frontiersin.org The state of the metabolic system as a whole dictates the regulation of individual pathways, such as the glycolytic pathway or the lac operon in E. coli. frontiersin.org As a central metabolic node, PLP availability is integral to this systemic regulation.

| Model System | Pathway Affected | Key Effect of PLP Deficiency/Alteration | Finding | Reference |

| Mathematical Model (Mammalian) | Tryptophan (Kynurenine Pathway) | Increased 3-hydroxykynurenine, decreased kynurenic acid. | Kynureninase (KYN) is highly sensitive to PLP levels. | nih.govresearchgate.net |

| Mathematical Model (Mammalian) | Tryptophan (Kynurenine Pathway) | Increased kynurenine and xanthurenic acid (severe deficiency). | Demonstrates dose-dependent impact of PLP on metabolites. | nih.govresearchgate.net |

| E. coli | PLP Biosynthesis | Activation of serendipitous bypass pathways. | Cells can reroute metabolism to overcome synthesis blocks. | embopress.org |

| Cellular Models (General) | General Amino Acid Metabolism | Impaired transamination, decarboxylation etc. | PLP is a critical cofactor for a wide range of enzymes. | nih.gov |

Antioxidant and Chelation Activities in Research Models

While direct experimental studies focusing exclusively on the antioxidant and chelation activities of this compound are not extensively documented in publicly available research, the properties can be inferred from the well-established characteristics of its parent molecule, pyridoxine (one of the vitamin B6 vitamers), and its various derivatives. The scientific literature provides a robust foundation for understanding how the structural components of pyridoxine contribute to these effects.

The antioxidant capabilities of vitamin B6 compounds are multifaceted. They are known to act as potent scavengers of reactive oxygen species (ROS), inhibit the process of lipid peroxidation, and chelate pro-oxidant metal ions. nih.govnih.govd-nb.info The phenolic hydroxyl group on the pyridine ring is a key functional site for these activities. hogrefe.com

Research on Pyridoxine Derivatives

Investigations into various pyridoxine derivatives have provided significant insights into their antioxidant and chelation potential. These studies utilize a range of in vitro models to quantify these effects.

Inhibition of Lipid Peroxidation: Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. Several pyridoxine analogues have been shown to inhibit this process. For instance, pyridoxine itself can reduce the level of lipid peroxides. hogrefe.com In one study, treatment with pyridoxine was found to significantly decrease lipid peroxidation and protein carbonylation on human erythrocyte membranes subjected to oxidative stress. openbiochemistryjournal.com

A study focused on turning pyridoxine into a more potent antioxidant found that replacing the 2-methyl group with an alkyltelluro group dramatically improved its ability to inhibit the azo-initiated peroxidation of linoleic acid. acs.orgacs.org The most effective of these new derivatives, compound 20c , was able to inhibit peroxidation for over 410 minutes, a significant increase compared to the 87 minutes observed for the standard antioxidant α-tocopherol. acs.orgacs.org This demonstrates that modification of the pyridoxine structure, such as through esterification to form this compound, can modulate its antioxidant capacity.

Pyridoxamine, another vitamin B6 vitamer, has been shown to protect against protein damage by trapping reactive carbonyl species like 4-oxo-2(E)-nonenal (ONE), which are byproducts of lipid hydroperoxide degradation. plos.org Lipophilic analogs of pyridoxamine also demonstrated protective effects against cytotoxicity induced by hydrogen peroxide in HepG2 cells. nih.gov

Metal Chelation Activity: Transition metals like iron (Fe) and copper (Cu) can catalyze the formation of highly reactive hydroxyl radicals through Fenton-type reactions. The ability of a compound to chelate these metals is therefore a crucial antioxidant mechanism. Pyridoxine and its derivatives, particularly those forming Schiff bases, are effective metal chelators. researchgate.netresearchgate.net

Research on a novel pyridoxine-resveratrol hybrid (compound 7d ) and other related derivatives confirmed that these molecules possess good metal-chelating properties alongside their other neuroprotective functions. nih.gov Another study synthesized a new hybrid compound, B6NO , by modifying pyridoxine with nitromalic acid. This modification significantly enhanced its Fe(II)-chelating activity. mdpi.com B6NO was shown to chelate iron ions by 94%, whereas pyridoxine at the same concentration bound less than 10% of the available iron. mdpi.com This potent chelation ability allows B6NO to effectively inhibit the Fenton reaction. mdpi.com The half-maximal effective concentration (EC₅₀) for the chelating effect of B6NO was determined to be 3.44 ± 0.55 μM. mdpi.com

The tables below summarize findings from various research models on pyridoxine and its derivatives.

Table 1: Antioxidant Activity of Pyridoxine and its Derivatives in Research Models

| Compound/Vitamer | Research Model | Assay | Key Findings | Citation(s) |

|---|---|---|---|---|

| Pyridoxine (PN) | Human Erythrocytes | Lipid Peroxidation (TBARS) & Protein Carbonylation | Significantly decreased lipid peroxidation and protein carbonylation induced by an oxidizing agent. | openbiochemistryjournal.com |

| Pyridoxine (PN) | Vascular Endothelial Cells | Superoxide (B77818) & Lipid Peroxide Levels | Reduced superoxide and lipid peroxide levels induced by H₂O₂. | hogrefe.com |

| Pyridoxamine (PM) | In vitro with Human Serum Albumin (HSA) | Inhibition of Protein Modification | Inhibited protein damage by preferentially trapping 4-oxo-2(E)-nonenal (ONE), a lipid hydroperoxide byproduct. | plos.org |

| Pyridoxamine (PM) Analogs | HepG2 Cells | H₂O₂-mediated Cytotoxicity | Lipophilic analogs provided significant protection against cytotoxicity. | nih.gov |

| B6NO (Pyridoxine-Nitromalic Acid Hybrid) | In vitro | Inhibition of Fe(II)-initiated Lipid Peroxidation | Inhibited lipid peroxidation by 37.57 ± 5.92% at 30 μM, significantly more effective than pyridoxine (14.04 ± 4.94%). | mdpi.com |

| Alkyltelluro Pyridoxine Derivatives (e.g., 20c) | Two-phase Lipid Peroxidation System | Inhibition of Linoleic Acid Peroxidation | Inhibited peroxidation for >410 min, compared to 87 min for α-tocopherol. An order of magnitude more efficient than α-tocopherol. | acs.orgacs.org |

| Pyridoxine-Resveratrol Hybrids | In vitro Chemical Assays | Antioxidant Capacity | All target compounds displayed good antioxidant properties. | nih.gov |

Table 2: Metal Chelation Activity of Pyridoxine Derivatives

| Compound/Derivative | Research Model | Metal Ion(s) | Key Findings | Citation(s) |

|---|---|---|---|---|

| B6NO (Pyridoxine-Nitromalic Acid Hybrid) | In vitro Spectrophotometric Assay | Fe(II) | Chelation of 94% of available Fe(II) at 30 μM. EC₅₀ value of 3.44 ± 0.55 μM. | mdpi.com |

| Pyridoxal | In vitro | Iron | Exhibited iron-chelating activity. | scholaris.ca |

| Pyridoxal Schiff Bases | In vitro | Transition Metals | Form Schiff bases that have diverse coordination possibilities with several transition metals. | researchgate.net |

| Pyridoxine-Resveratrol Hybrids | In vitro Chemical Assays | Not Specified | All target compounds displayed good metal-chelating properties. | nih.gov |

Based on the extensive research on its parent vitamer and a wide array of its derivatives, it is scientifically plausible to posit that this compound would exhibit both antioxidant and metal-chelating activities. The esterification at the 3-hydroxyl position may alter its solubility and interaction with cellular components, potentially influencing the magnitude of these effects, which warrants direct experimental investigation.

Metabolic Pathways and Biosynthesis Research in Non Mammalian Systems

Pyridoxine (B80251) Vitamer Metabolism in Microorganisms

Microorganisms utilize sophisticated pathways for both the synthesis and recycling of vitamin B6. These pathways are critical for their survival and metabolic function, as the active form, pyridoxal (B1214274) 5'-phosphate (PLP), is a vital cofactor for numerous enzymes. scielo.brnih.gov

Microorganisms have evolved two distinct de novo pathways for PLP synthesis. rsc.org

The DXP-dependent pathway , first detailed in Escherichia coli, is a relatively complex route involving seven enzymatic steps. pnas.orgcymitquimica.com It is predominantly found in gammaproteobacteria. rsc.org This pathway uses 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine as precursors to synthesize pyridoxine 5'-phosphate (PNP). mycafe24.comknowde.com The PNP is then oxidized by a PNP oxidase (PdxH) to produce the active cofactor, PLP. rsc.orgknowde.com

The DXP-independent pathway is more ancient and widespread, found in most bacteria, archaea, fungi, and plants. scielo.brresearchgate.net This more streamlined pathway involves only two key proteins, PDX1 (or PdxS) and PDX2 (or PdxT), which form a PLP synthase complex. mycafe24.comrsc.org This complex catalyzes the formation of PLP from a pentose (B10789219) (ribose 5-phosphate or ribulose 5-phosphate), a triose (glyceraldehyde 3-phosphate or dihydroxyacetone phosphate), and glutamine. mycafe24.com PDX2 functions as a glutaminase (B10826351), providing ammonia (B1221849) for the synthase activity of PDX1.

Table 1: Comparison of De Novo Vitamin B6 Biosynthesis Pathways in Microorganisms

| Feature | DXP-Dependent Pathway | DXP-Independent Pathway |

| Primary Organisms | Gammaproteobacteria (e.g., E. coli) rsc.org | Most bacteria, archaea, fungi scielo.br |

| Key Enzymes | PdxA, PdxJ, PdxH, among others (7 total) pnas.orgknowde.com | PDX1 (PLP synthase), PDX2 (glutaminase) mycafe24.comrsc.org |

| Precursors | 1-deoxy-D-xylulose 5-phosphate (DXP), 4-phosphohydroxy-L-threonine mycafe24.com | Pentose phosphate (B84403), triose phosphate, glutamine mycafe24.com |

| Initial Product | Pyridoxine 5'-phosphate (PNP) rsc.orgknowde.com | Pyridoxal 5'-phosphate (PLP) |

In addition to de novo synthesis, nearly all organisms possess a salvage pathway. mycafe24.comcymitquimica.com This pathway is crucial for recycling B6 vitamers obtained from the environment or from protein turnover and interconverting them into the active PLP form. Key enzymes in the salvage pathway include pyridoxal kinase (PdxK and PdxY), which phosphorylates the non-phosphorylated vitamers (PL, PN, PM), and pyridoxine 5'-phosphate oxidase (PNPOx or PdxH), which converts PNP and PMP into PLP. scielo.br In E. coli, PdxK can phosphorylate pyridoxal, pyridoxine, and pyridoxamine (B1203002), while PdxY is specific for pyridoxal phosphorylation. impurity.com The salvage pathway allows cells to efficiently utilize various forms of vitamin B6, ensuring a steady supply of the essential PLP cofactor.

Genomic analyses have revealed the wide distribution and evolutionary history of vitamin B6 metabolic genes. scielo.br The DXP-independent pathway, involving the highly conserved pdx1 and pdx2 genes, is considered the more ancient of the two de novo routes. scielo.brresearchgate.net In contrast, the DXP-dependent pathway, with key genes like pdxA and pdxJ, is largely restricted to gammaproteobacteria. researchgate.net It is believed that the de novo pathway in these bacteria was formed by the generation of the pdxB gene.

Evolutionary studies, examining the gain and loss of ten key genes across 122 species, show that genes in these pathways have been lost multiple times across different evolutionary lineages. This dynamic process of gene loss is responsible for the inability of animals to synthesize vitamin B6, a breakdown that occurred independently at least three times in animal lineages. The genes involved in vitamin B6 metabolism are often spread throughout the bacterial chromosome and are part of complex operons, suggesting a genetic integration of PLP biosynthesis with various branches of metabolism. nih.gov

Salvage Pathways and Interconversion Mechanisms

Pyridoxine Vitamer Metabolism in Plant Systems

Plants are a primary source of vitamin B6 for animals and humans, synthesizing it de novo. The vitamin plays a dual role in plants, acting as both an essential enzymatic cofactor and a potent antioxidant that protects against cellular damage, particularly from UV-B radiation.

For a long time, it was assumed that plants utilized the same DXP-dependent pathway as E. coli. However, research has demonstrated that plants, like most microorganisms, exclusively use the DXP-independent pathway for de novo vitamin B6 synthesis. This was confirmed by studies in Arabidopsis thaliana showing that vitamin B6 biosynthesis can proceed even when DXP synthase is inhibited. The plant pathway synthesizes PLP directly from intermediates of the pentose phosphate pathway (ribose 5-phosphate or ribulose 5-phosphate) and glycolysis (dihydroxyacetone phosphate or glyceraldehyde 3-phosphate). This entire process appears to be localized in the cytosol, not in the plastids as previously inferred.

The core of the plant de novo biosynthesis pathway consists of the enzymes PDX1 and PDX2, which are homologous to the proteins found in the microbial DXP-independent pathway. In the model plant Arabidopsis thaliana, there are three homologs of PDX1 (PDX1.1, PDX1.2, and PDX1.3) and a single PDX2 homolog. pnas.org

PDX1.1 and PDX1.3 are both catalytically active and seem to have redundant functions, as single mutants are viable, but a double mutant is lethal. pnas.org

PDX1.2 appears to be a pseudoenzyme that enhances the activity of its catalytic counterparts under stress conditions. pnas.org

The single PDX2 homolog is essential for plant viability, with knockout mutants showing arrested embryo development. pnas.org

Like microorganisms, plants also possess a salvage pathway to interconvert the different B6 vitamers, ensuring that PLP is available in various cellular compartments where it is needed as a cofactor for enzymes involved in amino acid metabolism, phytohormone biosynthesis, and photorespiration.

Table 2: Key Enzymes in Arabidopsis thaliana Vitamin B6 Metabolism

| Enzyme/Protein | Gene | Pathway | Function/Role |

| PDX1.1 | At2g38230 | De Novo Synthesis | Catalytically active PLP synthase subunit. pnas.org |

| PDX1.3 | At5g01410 | De Novo Synthesis | Catalytically active PLP synthase subunit. pnas.org |

| PDX1.2 | At3g15990 | De Novo Synthesis | Pseudoenzyme, enhances activity of catalytic homologs. pnas.org |

| PDX2 | At5g60540 | De Novo Synthesis | Essential glutaminase subunit of PLP synthase. pnas.org |

| PDX3 | At5g44330 | Salvage Pathway | PMP/PNP oxidase, essential for balancing vitamer levels. |

| SOS4/PdxK | At4g32560 | Salvage Pathway | Pyridoxal kinase, phosphorylates vitamers. |

Biosynthesis Routes and Precursor Utilization

Comparative Biochemical Analysis across Diverse Organisms

The metabolism of Pyridoxol-3-benzoate in non-mammalian organisms would predictably begin with the hydrolysis of the ester bond, separating the pyridoxol moiety from the benzoate (B1203000) group. This initial step is crucial as it releases pyridoxol, a form of vitamin B6, which can then enter the organism's established vitamin B6 metabolic pathways. The benzoate component would be processed through separate degradation pathways.

Hydrolysis of the Ester Bond:

Across bacteria, fungi, and plants, a wide array of non-specific esterases and lipases capable of hydrolyzing ester bonds are present. These enzymes are not specific to a single substrate and can act on a variety of esterified compounds. The hydrolysis of this compound would yield pyridoxol and benzoic acid.

Metabolism of the Pyridoxol Moiety:

Once released, pyridoxol would be integrated into the vitamin B6 salvage pathway, which is nearly ubiquitous in organisms that utilize this vitamin. nih.govmdpi.com This pathway involves a series of enzymatic conversions.

Phosphorylation: The primary step is the phosphorylation of pyridoxol to pyridoxine-5'-phosphate (PNP). This reaction is catalyzed by a pyridoxine kinase. mdpi.comfrontiersin.org

Oxidation: Subsequently, PNP is oxidized to pyridoxal-5'-phosphate (PLP), the primary active coenzyme form of vitamin B6. This conversion is carried out by the enzyme PNP oxidase. nih.govresearchgate.net

PLP is a critical coenzyme for a vast number of metabolic reactions, particularly in amino acid metabolism. frontiersin.orgfao.orgnih.gov

Metabolism of the Benzoate Moiety:

Benzoate and its derivatives are metabolized in diverse ways by microorganisms and plants. Many bacterial and fungal species have evolved pathways to degrade aromatic compounds like benzoate, often using them as a carbon source. nih.govmdpi.com A common strategy involves the aerobic degradation of benzoate, which typically proceeds through catechol or protocatechuate intermediates, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. Some anaerobic bacteria can also degrade benzoate. nih.gov

Comparative Insights:

While the fundamental steps of pyridoxol phosphorylation and oxidation are conserved, the efficiency and regulation of these processes, as well as the capacity to metabolize the benzoate component, can vary significantly among different organisms.

Bacteria: Many bacteria, such as E. coli and Bacillus subtilis, have well-characterized vitamin B6 salvage pathways and are known for their metabolic versatility in degrading aromatic compounds. 137.189.43frontiersin.orgcaister.com Some bacteria possess specialized pathways for benzoate degradation. nih.govmdpi.com

Fungi: Fungi, including yeast and filamentous fungi, also possess robust vitamin B6 metabolism. frontiersin.orgnih.gov Their ability to degrade aromatic compounds is also widespread, playing a crucial role in the decomposition of organic matter, such as lignin, which is rich in aromatic structures.

Plants: Plants synthesize vitamin B6 de novo and have a salvage pathway. frontiersin.orgfrontiersin.org They can also metabolize benzoate, often as part of the biosynthesis of a wide array of secondary metabolites, including defense compounds. The chloroplast phosphate translocator in plants has been shown to be inhibited by pyridoxal phosphate. annualreviews.org

The table below summarizes the likely comparative metabolic fate of this compound's constituent parts across these organisms.

Interactive Data Table: Comparative Metabolism of this compound Components

| Organism Group | Hydrolysis of Ester Bond (Predicted) | Pyridoxol Metabolism (Post-Hydrolysis) | Benzoate Metabolism (Post-Hydrolysis) | Key Enzymes/Pathways Involved |

| Bacteria | High capacity via various esterases | Salvage Pathway: Phosphorylation by Pyridoxine Kinase (PdxK/PdxY), Oxidation by PNP Oxidase (PdxH) | Aerobic/Anaerobic degradation pathways, often via catechol or protocatechuate intermediates | Pyridoxine Kinase, PNP Oxidase, Benzoate degradation pathways |

| Fungi | High capacity via various esterases/lipases | Salvage Pathway: Phosphorylation by Pyridoxine Kinase, Oxidation by PNP Oxidase | Aromatic compound degradation pathways, important for nutrient cycling | Pyridoxine Kinase, PNP Oxidase, Lignin-degrading enzymes |

| Plants | Capacity present via non-specific esterases | Salvage Pathway: Phosphorylation by Pyridoxine Kinase (e.g., SOS4), Oxidation by PNP Oxidase | Incorporation into secondary metabolite biosynthesis (e.g., phenolics, defense compounds) | Pyridoxine Kinase, PNP Oxidase, Phenylpropanoid pathway enzymes |

Future Directions and Emerging Research Avenues for Pyridoxol 3 Benzoate

Development of Novel Pyridoxol-3-benzoate Analogs for Mechanistic Probes

The development of novel analogs of this compound is a critical future direction for elucidating its precise roles in biological systems. By systematically modifying its chemical structure, scientists can create powerful tools, or "mechanistic probes," to investigate enzyme-cofactor interactions, map metabolic pathways, and understand its mode of action.

Future research will likely focus on synthesizing analogs with specific modifications to the pyridine (B92270) ring, the hydroxyl groups, or the benzoate (B1203000) moiety. For instance, introducing fluorophores or photo-reactive groups could allow for the visualization and tracking of the compound within cells and tissues. The synthesis of phosphonate (B1237965) and alpha-fluorophosphonate analogs has already been used as a probe to study the ionization state of pyridoxal (B1214274) 5'-phosphate (PLP) in enzymes like glycogen (B147801) phosphorylase. google.com Similarly, analogs with altered electronic properties or steric bulk can help to probe the active sites of enzymes that metabolize vitamin B6. google.comannualreviews.org

These probes can be instrumental in answering fundamental questions, such as the kinetics of the hydrolysis of the benzoate group to release pyridoxol and the subsequent phosphorylation to the active coenzyme form, pyridoxal 5'-phosphate (PLP). google.com By designing analogs that are resistant to enzymatic cleavage or that act as inhibitors for specific enzymes in the vitamin B6 salvage pathway, researchers can dissect the metabolic fate of this compound and its influence on cellular processes.

Table 1: Potential Modifications for this compound Analogs and Their Research Applications

| Modification Site | Type of Analog | Potential Research Application |

|---|---|---|

| Benzoate Group | Substitution with different acyl groups | Studying the impact on solubility, stability, and rate of enzymatic hydrolysis. |

| Pyridine Ring | Introduction of isotopic labels (e.g., ¹³C, ¹⁵N) | Tracing the metabolic fate of the pyridoxol moiety using mass spectrometry. |

| 5'-Hydroxymethyl Group | Replacement with phosphonate groups | Probing the interactions with pyridoxal kinase and other B6-dependent enzymes. google.com |

Advanced Computational Chemistry Approaches in this compound Research

Computational chemistry offers powerful in-silico tools to complement experimental research on this compound. Advanced techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide deep insights into the molecule's properties and interactions, guiding the design of new experiments and analogs. jamiahamdard.eduprsu.ac.innih.gov

DFT calculations can be employed to model the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govmdpi.com This can help predict the mechanism and energetics of its hydrolysis and its interactions with enzymatic active sites. mdpi.com For example, computational studies have been used to investigate the reaction mechanisms of pyridoxal with various amines and the hydrolysis of esters, providing a theoretical framework for understanding the behavior of this compound. mdpi.com

Furthermore, 3-D QSAR and molecular docking simulations can be used to predict the binding affinity of this compound and its analogs to key proteins, such as pyridoxal kinase, the enzyme responsible for converting pyridoxal into the active coenzyme PLP. nih.gov These computational models can screen virtual libraries of potential analogs, identifying candidates with enhanced activity or specific inhibitory properties before they are synthesized in the lab. nih.gov This approach accelerates the discovery process and reduces the reliance on resource-intensive experimental screening.

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Research Focus | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms | Elucidation of the hydrolysis pathway and enzymatic conversion steps. mdpi.com |

| Molecular Docking | Protein-ligand interactions | Prediction of binding modes and affinities to enzymes like pyridoxal kinase. nih.gov |

| 3-D QSAR Modeling | Structure-activity relationships | Development of models that correlate chemical structure with biological activity to guide analog design. nih.gov |

| Molecular Dynamics (MD) Simulation | Conformational analysis | Understanding the dynamic behavior and stability of the molecule in a biological environment. |

Integration of Omics Technologies in Metabolic Pathway Studies

To fully comprehend the biological impact of this compound, it is essential to look beyond single-molecule interactions and examine its effects on a systems level. The integration of "omics" technologies—such as metabolomics, proteomics, and transcriptomics—provides a holistic view of the cellular response to this compound. lums.edu.pkmdpi.com

Since this compound is a precursor to the vital coenzyme PLP, which is involved in numerous metabolic reactions, its administration can cause widespread changes in cellular metabolism. nih.gov Metabolomics, the large-scale study of small molecules, can be used to profile the changes in metabolite concentrations following supplementation with this compound. mdpi.com This can reveal shifts in amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism, all of which are heavily dependent on PLP. mdpi.comescholarship.org

Exploration of this compound in Biotechnological Applications (e.g., microbial cell factories)

The unique properties of this compound make it a promising candidate for use in industrial biotechnology, particularly in the context of microbial cell factories. Many industrially important microorganisms, including strains of Corynebacterium glutamicum and various acetogens, are used to produce valuable chemicals like amino acids, biofuels, and specialty chemicals. researchgate.netnih.govasm.org

The productivity of these microbial systems often depends on the precise formulation of the culture medium. Vitamin B6 is a crucial cofactor for many key metabolic enzymes, but some production strains are auxotrophic, meaning they cannot synthesize it themselves and require it to be added to the growth medium. researchgate.netasm.org Studies have shown that the form of vitamin B6 (e.g., pyridoxine (B80251), pyridoxal, pyridoxamine) can be critical for optimal growth and production. asm.orgd-nb.info

This compound could serve as a stable, slow-release source of pyridoxol in fermentation processes. Its ester linkage may protect the vitamin from degradation under certain culture conditions, potentially leading to more consistent availability for the microbial cells. Research is needed to evaluate its efficacy in supporting the growth and productivity of various microbial cell factories. This could involve comparing it to traditional forms of vitamin B6 in fermentations for producing compounds like L-lysine, gamma-aminobutyric acid (GABA), or various flavonoids. nih.govresearchgate.netresearchgate.net Success in this area could lead to more efficient and cost-effective bioproduction processes. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 3,4-dihydroxybenzoate |

| 3-amino-4-hydroxybenzoate |

| Acetaldehyde |

| Acetic anhydride |

| Acetone |

| Acetonitrile (B52724) |

| Acetyl-L-carnitine |

| Alpha-lipoic acid |

| Amino acids |

| Aminovalerate |

| Ascorbic acid |

| Benfotiamine |

| Benzalacetone |

| Benzene |

| Benzoate |

| Benzylacetone |

| Biotin |

| Cadaverine |

| Calcium |

| Catechin |

| Chloroquine |

| cis,cis-muconate |

| Codeine |

| Codeinone |

| Cyanidin 3-O-glucoside |

| Cysteine |

| D-glucose |

| D-mannitol |

| DFO (Deferoxamine) |

| Dihydrocodeinone |

| Dihydrothebaine |

| Dihydrothebainone |

| Ethanol |

| Ethyl acetate |

| Flavonoids |

| Flumazenil |

| Fructose |

| GABA (gamma-aminobutyric acid) |

| Glutarate |

| Glycolaldehyde |

| Isoeugenol |

| L-glutamate |

| L-lysine |

| Lactate |

| Leucine |

| Levetiracetam |

| Linoleate |

| Mecobalamin |

| Methanol (B129727) |

| Methyl acetate |

| Methylamine |

| Morphine |

| Neopinone |

| Niacin |

| p-aminobenzoate |

| Pantothenate |

| Pentamidine |

| Phenyl benzoate |

| Phenylalanine |

| Phenylpropanoids |

| Pholcodine |

| Primaquine |

| Prostaglandin |

| Pyridoxal |

| Pyridoxal 5'-phosphate (PLP) |

| Pyridoxamine (B1203002) |

| Pyridoxine |

| Pyridoxine hydrochloride |

| This compound |

| Raspberry ketone |

| Reticuline |

| Riboflavin (B1680620) |

| Succinate |

| Thebaine |

| Thiamine |

| Tilorone |

| Tryptophan |

| UDP-glucose |

| Vanillin |

| Vitamin B1 |

| Vitamin B12 |

| Vitamin B6 |

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Pyridoxol-3-benzoate in academic settings?

- Methodology :

- Synthesis : Use esterification reactions between pyridoxol (vitamin B6 alcohol form) and benzoic acid derivatives under controlled pH and temperature. Catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or enzymatic methods can optimize yield .

- Purification : Employ column chromatography (silica gel) or recrystallization with solvents such as ethanol/water mixtures. Monitor purity via TLC .

- Characterization : Use NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry (ESI-MS) for molecular weight validation .

Q. How can researchers design a systematic literature review for this compound?

- Methodology :

-

Keyword Selection : Combine terms like "this compound," "vitamin B6 derivatives," and "esterification kinetics."

-

Database Search : Prioritize PubMed, SciFinder, and Web of Science, excluding non-peer-reviewed sources (e.g., ) .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Data Extraction : Use standardized forms to log experimental conditions, outcomes, and contradictions (e.g., synthesis yields, stability data) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Waste Management : Segregate organic waste containing pyridoxol derivatives and dispose via certified biohazard contractors to prevent environmental contamination .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis due to potential irritant properties of benzoate intermediates .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH and thermal conditions?

- Methodology :

- Stress Testing : Incubate the compound in buffers (pH 2–10) at 25°C–60°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 290 nm for pyridoxol derivatives) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Compare half-life (t₁/₂) across conditions to identify optimal storage parameters .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Meta-Analysis : Statistically pool data from multiple studies using tools like RevMan, adjusting for variables (e.g., cell lines, dosage) .

- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., identical molar concentrations, incubation times) .

- Error Source Identification : Validate analytical methods (e.g., LC-MS calibration) and assess batch-to-batch variability in compound synthesis .

Q. How should in vivo studies on this compound’s pharmacokinetics be designed to ensure reproducibility?

- Methodology :

- Animal Models : Use Sprague-Dawley rats or C57BL/6 mice with controlled diets to minimize vitamin B6 interference. Administer via oral gavage or intravenous routes .

- Sampling : Collect plasma at intervals (0.5, 1, 2, 4, 8 hours) and analyze using LC-MS/MS for quantification .

- Ethical Compliance : Obtain IRB approval and adhere to ARRIVE guidelines for reporting animal studies .

Methodological Frameworks

Q. What interdisciplinary approaches enhance this compound research?

- Methodology :

- Computational Modeling : Predict metabolic pathways via docking simulations (AutoDock Vina) or DFT calculations for reactivity analysis .

- Collaborative Design : Partner with biochemistry labs for enzyme kinetics assays and clinical researchers for translational studies .

Q. How to validate analytical methods for this compound quantification in complex matrices?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。